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Compound of Interest

5-(Chloromethyl)-2-
Compound Name:
(trifluoromethyl)pyrimidine

CAS No.: 944901-26-2

Cat. No.: B1358016

Get Quote

Executive Summary

Compound Name: 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine CAS Number: 944901-
26-2 Molecular Formula: C

H
CIF

N

Molecular Weight: 196.56 g/mol [1]

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, IR)
required to validate the identity and purity of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine.
As a highly reactive electrophile, this compound serves as a "warhead" for introducing the
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trifluoromethyl-pyrimidine motif into drug scaffolds. Accurate characterization is essential due to
its tendency to hydrolyze or dimerize under improper storage.

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the compound's origin. It is
typically synthesized via the chlorination of its alcohol precursor, (2-(trifluoromethyl)pyrimidin-5-
yl)methanol (CAS 608515-90-8), using reagents such as thionyl chloride (

) or methanesulfonyl chloride (
).
Synthesis Pathway Diagram

The following workflow illustrates the conversion and the critical quality control (QC) points
where spectroscopy is applied.
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Figure 1: Synthetic pathway from the alcohol precursor to the target chloride, highlighting the
risk of hydrolysis.

Spectroscopic Characterization

The structural integrity of the compound relies on three key features: the symmetry of the
pyrimidine ring, the electronegativity of the trifluoromethyl group, and the diagnostic
chloromethyl shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the pyrimidine ring (C
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local symmetry) simplifies the aromatic region, while the electron-withdrawing CF

group significantly deshields the ring protons.

Predicted

H NMR Data (400 MHz, CDCI
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 Shift:

-68.0 to -71.0 ppm

o Multiplicity: Singlet (s)

e Note: This is the cleanest method to assess purity. A second peak near -70 ppm often
indicates hydrolysis to the alcohol or formation of the ether dimer.

Mass Spectrometry (MS)
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 lonization Mode: ESI+ (Electrospray lonization) or El (Electron Impact)
e Molecular lon: Calculated for C

H
CIF

N
=196.00

e Observed Peaks:
o m/z 196/198: The parent ion

or
will display the characteristic 3:1 intensity ratio of Chlorine isotopes (
Cl/
Cl).
o m/z 161: Loss of Chlorine
, often followed by ring fragmentation.
Infrared (IR) Spectroscopy
e C-F Stretch: Strong bands in the 1100-1200 cm
region.

e C-CI Stretch: Distinct band around 700-750 cm

e Absence of O-H: Crucial for QC. A broad stretch at 3200-3500 cm

indicates the presence of the precursor alcohol or moisture contamination.
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Quality Control & Stability Protocol

Researchers must treat this compound as a reactive intermediate. It is prone to hydrolysis
(releasing HCI) and nucleophilic attack.

Purity Assessment Decision Tree

Use the following logic to determine if the batch is suitable for use in subsequent synthesis
(e.g., TRP antagonist preparation).

Sample Analysis

(1H NMR & 19F NMR)

Is broad singlet present
at >3.0 ppm (OH)?

No

Is CH2 peak split or

shifted > 4.8 ppm? Yes (Alcohol Impurity)

No

Yes (Hydrolysis/Dimer

PASS: FAIL:
Proceed to Synthesis Recrystallize/Purify

Click to download full resolution via product page

Figure 2: Quality Control decision logic based on proton NMR signals.

Handling Recommendations

e Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

e Solvents: Avoid nucleophilic solvents (e.g., Methanol, Water) for storage. Use anhydrous
DCM or THF for reactions.
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o Safety: The compound is a potent alkylating agent. Double-gloving and use of a fume hood
are mandatory to prevent potential mutagenic exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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